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Compound of Interest

1-(2,4-
Compound Name:
Dichlorophenyl)cyclopropanamine

CAS No.: 864263-95-6

Cat. No.: B1603919

Get Quote

Executive Summary & Chemical Identity[1][2][3]

1-(2,4-Dichlorophenyl)cyclopropanamine (1-DCPCA) is a conformationally restricted primary
amine scaffold used primarily in the development of monoamine reuptake inhibitors and as a
mechanistic probe for cytochrome P450 inactivation. Unlike its regioisomer 2-
phenylcyclopropanamine (Tranylcypromine), which is a potent MAO inhibitor, the 1-aryl
substituted cyclopropanamines are frequently investigated for their potential as Triple Reuptake
Inhibitors (SNDRISs) targeting serotonin, norepinephrine, and dopamine transporters.

This guide details the physicochemical properties, advanced synthesis via the Kulinkovich-
Szymoniak reaction, and the metabolic safety profile of 1-DCPCA.

Chemical Identity Table[1]
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Property Specification

IUPAC Name 1-(2,4-Dichlorophenyl)cyclopropan-1-amine

1-DCPCA,; 1-(2,4-

Dichlorophenyl)cyclopropylamine

Common Name

CAS Number (HCI Salt) 1215415-04-5

Molecular Formula CoHoCI2N (Free Base) / CoH10CIsN (HCI Salt)

Molecular Weight 202.08 g/mol (Free Base) / 238.54 g/mol (HCI
Salt)

pKa (Predicted) 9.2 £ 0.5 (Conjugate Acid)

LogP (Predicted) 28-3.1

H-Bond Donors/Acceptors 1/1

Topological Polar Surface Area 26.02 A2

Physicochemical & Structural Analysis
Conformational Rigidity

The cyclopropane ring imposes severe conformational constraints on the ethylamine side chain
equivalent. In 1-DCPCA, the amine and the dichlorophenyl ring are geminally substituted
(attached to C1). This "gem-disubstitution" locks the phenyl ring and the amine into a fixed
spatial relationship, preventing the free rotation observed in phenethylamine analogues. This
rigidity is exploited in medicinal chemistry to map the pharmacophore of monoamine
transporters (SERT/NET/DAT).

Solubility Profile

o Free Base: Lipophilic oil, sparingly soluble in water, highly soluble in DCM, MeOH, and
DMSO.

o HCI Salt: White crystalline solid. Soluble in water (>10 mg/mL), methanol, and ethanol.
Insoluble in non-polar ethers (diethyl ether, hexanes).
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Advanced Synthesis: The Kulinkovich-Szymoniak
Route

While historical routes involved the Curtius rearrangement of 1-arylcyclopropanecarboxylic
acids, the modern, scalable, and atom-economical approach is the Kulinkovich-Szymoniak
reaction. This method constructs the cyclopropylamine ring directly from a nitrile using a
Grignard reagent and a titanium catalyst.[1]

Mechanistic Rationale

The reaction proceeds via a titanacyclopropane intermediate generated in situ from
ethylmagnesium bromide and Titanium(IV) isopropoxide. This "ligand exchange"” mechanism
avoids the use of hazardous azides (Curtius) or diazomethane (cyclopropanation).

Detailed Protocol (Bench Scale)

Reagents:

2,4-Dichlorobenzonitrile (1.0 equiv)

Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et20)

Titanium(lV) isopropoxide (Ti(OiPr)s) (1.1 equiv)

Boron trifluoride etherate (BFs-OEtz2) (2.0 equiv)[2]

Solvent: Anhydrous THF/Ether mixture.
Step-by-Step Methodology:

e Catalyst Formation: In a flame-dried flask under Argon, dissolve 2,4-dichlorobenzonitrile (10
mmol) and Ti(OiPr)s (11 mmol) in anhydrous THF (50 mL).

o Grignard Addition: Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30
minutes. The solution will turn from yellow to dark brown/black, indicating the formation of the
titanacyclopropane species.
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e Ligand Exchange: Allow the mixture to warm slowly to -10°C over 1 hour. During this phase,
the nitrile inserts into the titanacyclopropane to form an azatitanacyclopentene intermediate.

e Lewis Acid Activation: Cool back to -78°C. Add BF3-OEtz2 (20 mmol) dropwise. This crucial
step promotes ring contraction and demetallation.

e Quench: Warm to room temperature and stir for 1 hour. Quench with 10% NaOH (aq)
followed by extraction with Ethyl Acetate (3x).

 Purification: The crude amine is often oily. Convert to the HCI salt by bubbling dry HCI gas
through a diethyl ether solution of the crude amine. Filter the precipitate to obtain 1-
DCPCA-HCI.

Synthesis Pathway Diagram[1][7]
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Figure 1: The Kulinkovich-Szymoniak reaction pathway converts nitriles directly to primary
cyclopropylamines via a titanium-mediated cycle.

Pharmacological & Safety Profile
Mechanism of Action (Scaffold Level)

1-Arylcyclopropanamines act as bioisosteres for
-methyl amines. The 1-DCPCA structure is relevant in the design of:

» SNDRIs (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors): The 2,4-dichloro
substitution pattern is classically associated with high affinity for the serotonin transporter
(SERT), similar to the substitution in Sertraline.
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 NMDA Antagonists: Similar scaffolds have shown activity as uncompetitive antagonists at the
NMDA receptor.

Metabolic Liability: Mechanism-Based Inhibition

Researchers must be aware that cyclopropylamines are notorious Mechanism-Based Inhibitors
(MBIs) of Cytochrome P450 enzymes.

The Radical Clock Mechanism:

e Single Electron Transfer (SET): The P450 heme iron abstracts an electron from the amine
nitrogen.

» Ring Opening: The resulting nitrogen radical cation triggers the homolytic cleavage of the
strained cyclopropane ring.

» Covalent Binding: The opened radical species can attack the heme porphyrin ring,
irreversibly inactivating the enzyme (Suicide Inhibition).

This property makes 1-DCPCA a useful tool for studying P450 active sites but poses a toxicity
risk in drug development candidates.

Metabolic Activation Diagram
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Figure 2: Mechanism of CYP450 inactivation by cyclopropylamines. The ring strain drives rapid

radical opening and subsequent enzyme alkylation.

Handling and Stability

o Storage: The HCI salt is hygroscopic. Store at -20°C under desiccant. The free base

degrades rapidly upon exposure to air (oxidation/carbamate formation) and should be used

immediately or stored under Argon.

o Safety: Irritant to eyes, respiratory system, and skin.[2][3] Due to the potential for MAO

inhibition (structural similarity to Tranylcypromine), handle with extreme caution to avoid

hypertensive crises if ingested or absorbed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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